6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16FN5 |
|---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H16FN5/c17-13-3-1-11(2-4-13)14-5-6-15-19-20-16(22(15)21-14)12-7-9-18-10-8-12/h1-6,12,18H,7-10H2 |
InChI Key |
OZGJUJZQRXGRDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridazine-Hydrazine Intermediates
A common method involves condensing 3-hydrazinylpyridazine derivatives with carbonyl compounds. For example, reacting 3-hydrazinyl-6-chloropyridazine with trifluoroacetic anhydride (TFAA) induces cyclodehydration, forming the triazole ring. This step typically proceeds in polar aprotic solvents (e.g., DMF) at 80–100°C, yielding the core structure in 60–75% efficiency.
Mechanistic Insight :
The hydrazine group attacks the electrophilic carbonyl carbon, followed by intramolecular cyclization and elimination of water. Acid catalysts (e.g., HCl or TFAA) accelerate dehydration.
Alternative Cyclization Pathways
In systems where direct hydrazine condensation is challenging, nitrile imine cycloaddition offers an alternative. Generating nitrile imines in situ from hydrazonyl chlorides enables [3+2] cycloaddition with pyridazine-based dipolarophiles, forming the triazole ring. This method avoids harsh conditions but requires stringent control of reaction stoichiometry.
Introduction of the 4-Fluorophenyl Group at Position 6
Suzuki-Miyaura Cross-Coupling
The 4-fluorophenyl group is introduced via palladium-catalyzed coupling between 6-bromo-triazolo[4,3-b]pyridazine and 4-fluorophenylboronic acid. Optimal conditions use Pd(PPh₃)₄ (5 mol%), Na₂CO₃ base, and a DME/H₂O solvent system at 90°C, achieving 70–85% yield.
Key Considerations :
-
Electron-withdrawing groups on the pyridazine enhance reactivity.
-
Steric hindrance at position 3 (future piperidine site) necessitates orthogonal protection.
Ullmann-Type Coupling
For halogenated precursors resistant to Suzuki conditions, copper-catalyzed coupling with 4-fluoroiodobenzene in the presence of a diamine ligand (e.g., ethylenediamine) provides moderate yields (50–60%).
Installation of the Piperidin-4-yl Group at Position 3
Nucleophilic Aromatic Substitution (SNAr)
Reacting 3-chloro-triazolo[4,3-b]pyridazine with piperidin-4-amine in DMF at 120°C affords the desired product. Adding KI as an accelerant improves yields to 65–75% by facilitating chloride displacement.
Limitations :
-
Requires electron-deficient aromatic systems for effective SNAr.
-
Competing side reactions at position 6 necessitate sequential functionalization.
Buchwald-Hartwig Amination
Transition metal-catalyzed amination using Pd₂(dba)₃ and Xantphos ligand enables coupling of 3-bromo-triazolo[4,3-b]pyridazine with piperidin-4-amine. This method achieves higher regioselectivity (80–90% yield) under milder conditions (90°C, toluene).
Integrated Synthetic Routes
Sequential Functionalization Approach
-
Core formation : Cyclize 3-hydrazinyl-6-chloropyridazine to yieldtriazolo[4,3-b]pyridazine.
-
Suzuki coupling : Introduce 4-fluorophenyl at position 6.
-
Buchwald-Hartwig amination : Install piperidin-4-yl at position 3.
Overall Yield : 45–55% over three steps.
Convergent Strategy
-
Pre-functionalize pyridazine precursors before triazole cyclization:
-
Introduce 4-fluorophenyl via Suzuki coupling on 6-bromo-3-chloropyridazine.
-
Perform Buchwald-Hartwig amination to attach piperidin-4-yl.
-
Cyclize with hydrazine to form the triazole core.
-
Advantage : Reduces steric interference during late-stage functionalization.
Optimization Challenges and Solutions
Regioselectivity in Cyclization
Competing pathways during triazole formation may yield regioisomers. Using bulky directing groups (e.g., tert-butyl) at position 4 of pyridazine ensures correct cyclization orientation.
Protecting Group Strategies
-
Piperidine protection : Boc-group protection prevents undesired side reactions during cross-coupling steps.
-
Temporary deactivation : Masking the triazole nitrogen with acetyl groups enhances stability during harsh conditions.
Analytical and Spectroscopic Validation
Successful synthesis is confirmed via:
-
¹H NMR : Distinct signals for piperidinyl protons (δ 2.5–3.5 ppm) and fluorophenyl aromatic protons (δ 7.0–7.5 ppm).
-
LC-MS : Molecular ion peak at m/z 354.1 [M+H]⁺.
Comparative Evaluation of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Sequential functionalization | 45–55 | High purity, modularity | Multi-step, moderate yield |
| Convergent synthesis | 50–60 | Reduced steric hindrance | Requires pre-functionalized precursors |
| Buchwald-Hartwig | 80–90 | Mild conditions, high selectivity | Costly catalysts |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at various sites, potentially altering the triazole or pyridazine rings.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine as an anticancer agent. It has been evaluated for its antiproliferative effects against several cancer cell lines.
Case Study: Antiproliferative Effects
A series of compounds related to this structure were synthesized and tested for their ability to inhibit cancer cell growth. Notably, one derivative exhibited potent antiproliferative activity against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines with IC50 values ranging from 0.008 to 0.014 μM. These results suggest that the compound effectively disrupts tubulin polymerization, a crucial process in cancer cell division .
| Cell Line | IC50 (μM) |
|---|---|
| SGC-7901 | 0.014 |
| A549 | 0.008 |
| HT-1080 | 0.012 |
Other Pharmacological Activities
Beyond its anticancer potential, this compound has been investigated for various other pharmacological activities:
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of pyridazines and pyridazinones exhibit significant analgesic and anti-inflammatory effects without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, compounds related to the triazolo-pyridazine scaffold have shown promise in reducing pain and inflammation while minimizing ulcerogenic risks .
Structural Insights and Variations
The structural characteristics of this compound contribute significantly to its biological activity. Modifications at various positions on the triazole and pyridazine rings can enhance potency and selectivity for specific biological targets .
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
PDE4 Inhibitors
- Structure : (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine.
- Activity : Potent PDE4A inhibitor (IC50 < 10 nM) with >100-fold selectivity over other PDE isoforms.
- Key Differences : The dimethoxy and tetrahydrofuran-oxy substituents enhance isoform specificity compared to the target compound’s simpler 4-fluorophenyl group. Piperidin-4-yl in the target may improve blood-brain barrier penetration .
| Parameter | Target Compound | Compound 18 |
|---|---|---|
| Core Substituent (Position 3) | Piperidin-4-yl | 2,5-Dimethoxyphenyl |
| Position 6 Substituent | 4-Fluorophenyl | 4-Methoxy-3-(THF-3-yloxy)phenyl |
| Selectivity (PDE4 vs. others) | Moderate (data pending) | High (>100-fold) |
| Therapeutic Potential | Neuroinflammation, cognition | Asthma, COPD |
GABAA Receptor Agonists
- Structure : 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine.
- Activity : Selective agonist for α2/α3-GABAA receptors (EC50 = 30 nM) with minimal sedation.
- Key Differences : The 2-ethyl-triazole and tert-butyl groups confer α2/α3 selectivity, whereas the target compound’s piperidine may favor interactions with PDE4 or other targets .
| Parameter | Target Compound | TPA023 |
|---|---|---|
| Position 6 Substituent | 4-Fluorophenyl | 2-Ethyl-triazolylmethoxy |
| Position 7 Substituent | None | 1,1-Dimethylethyl |
| Primary Target | PDE4/BRD4 (hypothesized) | α2/α3-GABAA receptors |
| Clinical Use | Preclinical studies | Anxiolytic (Phase II) |
BRD4 Bromodomain Inhibitors
- Structure : N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine.
- Activity : BRD4 BD1 inhibitor (IC50 = 120 nM) with pan-BET activity.
- Key Differences : The indole-ethylamine side chain facilitates hydrogen bonding with BRD4’s acetyl-lysine pocket, unlike the target compound’s piperidine, which lacks this functionality .
| Parameter | Target Compound | Compound 5 |
|---|---|---|
| Position 6 Substituent | 4-Fluorophenyl | Indole-ethylamine |
| Position 3 Substituent | Piperidin-4-yl | Trifluoromethyl |
| Target Affinity | Not reported for BRD4 | BRD4 BD1 (IC50 = 120 nM) |
| Selectivity | PDE4/BRD4 (hypothesized) | Pan-BET |
Antifungal/Antibacterial Derivatives
- Structure : 6-(2-Benzylidenehydrazinyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine.
- Activity : Moderate antifungal activity against Candida albicans (MIC = 32 µg/mL).
- Key Differences : The hydrazinyl and methoxyphenyl groups enhance polar interactions with microbial enzymes, whereas the target compound’s fluorophenyl and piperidine may reduce solubility but improve CNS penetration .
Structural-Activity Relationship (SAR) Insights
- Piperidine vs. Aromatic Substituents : Piperidin-4-yl at position 3 (target compound) likely enhances membrane permeability and modulates target selectivity compared to bulkier aryl groups (e.g., dimethoxyphenyl in Compound 18) .
- Fluorophenyl vs. Chlorophenyl : highlights a 4-chlorophenyl analog with piperidin-4-yl, showing that fluorine’s electronegativity may improve metabolic stability over chlorine .
- Heterocyclic Appendages : Substituents like indole (BRD4 inhibitors) or triazolylmethoxy (GABAA agonists) dictate target specificity, underscoring the scaffold’s adaptability .
Biological Activity
6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a triazolo-pyridazine core, which is known for its diverse biological activities. The presence of a piperidine moiety and a fluorophenyl group enhances its pharmacological profile.
Biological Activity Overview
Research has demonstrated that derivatives of the triazolo[4,3-b]pyridazine scaffold exhibit various biological activities, including:
- Inhibition of Monoamine Oxidase (MAO) : Compounds related to this scaffold have shown potent inhibitory effects on MAO-A and MAO-B, which are crucial targets in neurodegenerative disorders. For instance, a related compound exhibited an IC50 value of 0.013 µM against MAO-B, indicating high potency and selectivity .
- Antitumor Activity : The triazolo-pyridazine derivatives have been evaluated for their antitumor properties. A study indicated that certain modifications in the structure could enhance cytotoxic effects against cancer cell lines .
- Inhibition of Bromodomain Proteins : The compound's derivatives have been screened for their ability to inhibit bromodomain proteins (e.g., BRD4), which play a role in cancer progression. Initial screenings revealed promising IC50 values .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the triazolo-pyridazine core. Variations in the piperidine and phenyl groups significantly affect biological activity. For example:
| Compound Variant | R1 Group | R2 Group | IC50 (MAO-B) µM |
|---|---|---|---|
| T6 | -Cl | -H | 0.013 |
| T3 | -N(CH3)2 | -H | 0.039 |
| T5 | -F | -H | 0.050 |
These results indicate that electron-withdrawing groups enhance inhibitory potency against MAO-B .
Case Studies
- Neurodegenerative Disorders : A compound structurally related to this compound was tested for neuroprotective effects in vitro. It showed significant neuroprotection at concentrations as low as 10 µM and was less toxic to healthy fibroblast cells compared to other tested compounds .
- Cancer Cell Lines : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance, T6 showed an IC50 value of 120.6 µM against L929 fibroblast cells but was significantly more effective against cancerous cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6-(4-fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine, and how do reaction conditions influence yield?
- Methodology :
- Cyclization with Hydrazides : React 6-chloro-triazolopyridazine precursors with piperidin-4-amine under reflux in ethanol or THF, using catalytic FeCl₃ to promote cyclization. Optimize temperature (80–120°C) and solvent polarity to enhance yields .
- Functional Group Substitution : Substitute chlorine at the 6-position with 4-fluorophenyl groups via Ullmann coupling or nucleophilic aromatic substitution, using Pd catalysts or K₂CO₃ in DMF .
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Approach : Perform single-crystal X-ray diffraction (SC-XRD) to determine bond angles, torsion angles, and intermolecular interactions. For example, π–π stacking between triazole and fluorophenyl groups stabilizes the crystal lattice .
- Data Interpretation : Compare with analogs (e.g., 6-chloro-3-(3-methylphenyl)-triazolopyridazine) to identify substituent effects on planarity. Nonplanar conformations may reduce bioactivity .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Assays :
- Kinase Inhibition : Use ADP-Glo™ assays to test inhibition of BRD4 bromodomains (IC₅₀ values ~1–10 µM) .
- Cytotoxicity : MTT assays on HeLa cells to evaluate antiproliferative activity (EC₅₀ > 50 µM suggests low toxicity) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. dimethoxyphenyl) alter PDE4 inhibition selectivity?
- SAR Insights :
- Substituent Effects : Fluorophenyl groups enhance π-stacking with PDE4A’s hydrophobic pocket, increasing potency (IC₅₀ = 0.8 nM) compared to dimethoxyphenyl analogs (IC₅₀ = 12 nM) .
- Piperidine vs. Piperazine : Piperidin-4-yl improves blood-brain barrier penetration, while piperazinyl derivatives show higher solubility but reduced selectivity .
- Table 1 : Selectivity Profile of Analogs
| Substituent (Position 6) | PDE4A IC₅₀ (nM) | PDE4B IC₅₀ (nM) | Selectivity Ratio (A/B) |
|---|---|---|---|
| 4-Fluorophenyl | 0.8 | 15.2 | 19.0 |
| 3,4-Dimethoxyphenyl | 12.0 | 45.0 | 3.75 |
| Pyridin-3-yl | 8.5 | 22.0 | 2.59 |
| Source: Adapted from . |
Q. What computational strategies predict binding modes with BRD4 bromodomains?
- Protocol :
- Docking : Use AutoDock Vina to model interactions between the triazolopyridazine core and BRD4’s acetyl-lysine binding site. Key residues: Asn140, Tyr97 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of hydrogen bonds with Asp144 and water-mediated interactions .
Q. How to resolve contradictions in bioactivity data across cell lines?
- Case Study : Antiproliferative activity varies between HeLa (EC₅₀ = 50 µM) and MCF-7 (EC₅₀ = 120 µM).
- Hypothesis Testing :
- Metabolic Stability : Assess compound half-life in liver microsomes (e.g., murine S9 fractions).
- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to verify target binding in resistant cell lines .
Methodological Challenges
Q. Which analytical techniques quantify hydrogen-bonding interactions in solution?
- Techniques :
- NMR Titration : Monitor chemical shift changes in DMSO-d₆ to identify H-bond donors/acceptors.
- ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) with biomolecules like serum albumin .
Q. How to optimize reaction yields for analogs with sterically hindered substituents?
- Solutions :
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h for cyclobutyl-substituted derivatives (yield improvement: 30% → 65%) .
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination of bulky groups .
Data Reproducibility & Validation
Q. What criteria validate the purity of synthesized batches for in vivo studies?
- Standards :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
